The compound ((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone is a synthetic organic molecule that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a benzhydryl group and a hydroxypyrrolidine moiety, which contribute to its potential biological activities and therapeutic applications. The compound's structural complexity allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.
The compound is classified under:
The synthesis of ((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone can be approached through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the desired product. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring the progress and verifying the structure of intermediates and final products .
The molecular structure of ((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone can be represented as follows:
The compound features:
Structural data can be obtained from spectroscopic methods:
((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yields. Analytical techniques are employed to monitor reaction progress and product formation.
The mechanism of action for ((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone is not fully elucidated but is believed to involve interactions with specific receptors in the central nervous system. The presence of both pyrrolidine rings suggests potential binding affinity for neurotransmitter receptors or other targets involved in neurological pathways.
Research indicates that compounds with similar structures may exhibit activity related to modulation of neurotransmitter systems, potentially impacting mood, cognition, or pain perception .
Characterization data from spectroscopic analyses confirm structural integrity post-synthesis, ensuring that the compound meets purity standards necessary for research applications .
((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone has potential applications in:
((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)-methanone (CAS 915205-77-5) exemplifies strategic stereochemical design in CNS-active pharmacophores. Its molecular architecture integrates three defined stereocenters within a C₂₂H₂₆N₂O₂ framework (molecular weight: 350.46 g/mol), creating a spatially precise chiral environment critical for target engagement [1] [2]. The (S)-benzhydryl moiety—a diphenylmethyl group attached to the pyrrolidine nitrogen—imparts significant steric bulk and π-π stacking capability. This hydrophobic domain enhances blood-brain barrier permeability while enabling aromatic stacking interactions with neuronal receptors [6] [7].
Conversely, the (2S,4R)-4-hydroxypyrrolidinyl unit introduces a polar, chiral handle that governs hydrogen-bonding dynamics. The trans-configured 4-hydroxy group (relative to the C2 carbonyl) acts as a hydrogen bond donor/acceptor switch, modulating solubility and biorecognition. Computational models indicate this motif reduces topological polar surface area (TPSA ≈ 52.6 Ų) compared to non-hydroxylated analogs, balancing membrane penetration and aqueous solubility [7]. The stereospecific methanone bridge [C(O)N] conjugates both subsystems, enforcing rigidity and planarizing the amide bond—a feature corroborated by X-ray studies of related compounds. This conjugation delocalizes electron density, influencing dipole moment (predicted: 4.2 Debye) and molecular electrostatic potential at biological targets [1] [2].
Table 1: Fundamental Molecular Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 915205-77-5 | [2] [6] |
Systematic Name | ((S)-2-Benzhydrylpyrrolidin-1-yl)((2S,4R)-4-hydroxypyrrolidin-2-yl)methanone | [1] |
Molecular Formula | C₂₂H₂₆N₂O₂ | [1] [6] |
Monoisotopic Mass | 350.1994 g/mol | [1] |
Defined Stereocenters | 3 | [1] |
Table 2: Stereochemical Features of Key Motifs
Structural Unit | Stereochemistry | Functional Role |
---|---|---|
Benzhydryl-pyrrolidine | (S)-configuration | Steric bulk, hydrophobic interactions |
4-Hydroxypyrrolidine | (2S,4R)-configuration | Hydrogen bonding, chiral recognition |
Methanone Bridge | Planar carbonyl | Conformational rigidity |
This compound’s scaffold evolution traces to classical neuropharmacological agents where benzhydryl groups conferred histaminergic or dopaminergic affinity. Early-generation antihistamines (e.g., diphenhydramine) demonstrated the benzhydryl moiety’s capacity for GPCR modulation—a principle refined in modern analogs through stereocontrol [7]. The introduction of (2S,4R)-4-hydroxypyrrolidine marks a significant departure from first-generation designs, addressing metabolic instability while retaining blood-brain barrier (BBB) transit. LogP values (predicted: 2.53) situate this compound within optimal CNS space (LogP 2–5), contrasting with excessively lipophilic predecessors prone to phospholipidosis [6] [7].
Structure-activity relationship (SAR) studies reveal that trans-4-hydroxy substitution on the pyrrolidine ring enhances target residence time at monoaminergic receptors versus cis-isomers. This aligns with crystallographic data showing conserved hydrogen bonds between 4-OH and aspartate residues in GPCR binding pockets. Notably, replacing the hydroxyl with ketone or ether functionalities diminishes in vitro potency by >50%, underscoring this group’s critical role [7]. The scaffold’s modularity—exemplified by commercial availability from specialty suppliers (e.g., BLD Pharm, AK Scientific)—enables rapid SAR exploration, accelerating optimization of D2/5-HT2A affinity ratios in antipsychotic candidates [2] [6].
Despite advances, critical structure-function gaps persist. Stereoelectronic Effects: The methanone bridge’s torsional constraints remain unquantified experimentally. Computational models (density functional theory) suggest rotation barriers of ~8 kcal/mol around N-C(O) bonds, but empirical validation via dynamic NMR is lacking. Such data would clarify conformational locking effects on receptor binding kinetics [7]. Metabolic Vulnerability: While benzhydryl groups resist oxidative cleavage better than diarylamines, cytochrome P450 metabolism sites remain unmapped. Potential hydroxylation at phenyl para-positions or pyrrolidine β-carbons could generate reactive quinones or iminium ions—posing unverified toxification risks [6].
Table 3: Key Research Gaps and Technological Challenges
Knowledge Gap | Current Challenge | Relevant Methodology |
---|---|---|
Conformational dynamics | Unmeasured rotational barriers at methanone bridge | Dynamic NMR, X-ray crystallography |
Metabolite identification | Unknown Phase I oxidation pathways | Radiolabeled tracing, LC-MS/MS |
Target promiscuity | Undefined off-target binding (e.g., sigma receptors) | Thermal shift proteomics |
Solid-state stability | Hygroscopicity of 4-OH group | Accelerated stability studies, XRPD |
Physicochemical Behavior: The impact of the 4-hydroxy group on solid-state stability is poorly understood. Analogous compounds exhibit hygroscopicity, potentially compromising formulation. X-ray powder diffraction (XRPD) data is absent for this compound, hindering polymorph screening [6]. Target Engagement Specificity: Proteome-wide binding studies are unavailable. Given structural similarities to atypical antipsychotics, undisclosed interactions with sigma receptors or neuronal ion channels could underlie off-target effects. Thermal shift assays across human proteomes would clarify selectivity margins [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0